molecular formula C8H11N3O2 B13141899 4(3H)-Pyrimidinone, 2-amino-6-(tetrahydro-2-furanyl)-

4(3H)-Pyrimidinone, 2-amino-6-(tetrahydro-2-furanyl)-

Cat. No.: B13141899
M. Wt: 181.19 g/mol
InChI Key: CUQHQGBZSPVTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Pyrimidinone, 2-amino-6-(tetrahydro-2-furanyl)- is a heterocyclic organic compound that features a pyrimidinone core with an amino group at the 2-position and a tetrahydro-2-furanyl substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 2-amino-6-(tetrahydro-2-furanyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4(3H)-pyrimidinone with tetrahydro-2-furanyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 2-amino-6-(tetrahydro-2-furanyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The amino and tetrahydro-2-furanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amino alcohols or other reduced forms.

Scientific Research Applications

4(3H)-Pyrimidinone, 2-amino-6-(tetrahydro-2-furanyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-6-(tetrahydro-2-furanyl)- involves its interaction with specific molecular targets and pathways. The amino group at the 2-position can form hydrogen bonds with biological molecules, while the tetrahydro-2-furanyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4(3H)-pyrimidinone: Lacks the tetrahydro-2-furanyl group, which can affect its solubility and biological activity.

    6-(Tetrahydro-2-furanyl)-4(3H)-pyrimidinone: Lacks the amino group, which can influence its reactivity and interaction with biological targets.

Uniqueness

4(3H)-Pyrimidinone, 2-amino-6-(tetrahydro-2-furanyl)- is unique due to the presence of both the amino and tetrahydro-2-furanyl groups

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-amino-4-(oxolan-2-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O2/c9-8-10-5(4-7(12)11-8)6-2-1-3-13-6/h4,6H,1-3H2,(H3,9,10,11,12)

InChI Key

CUQHQGBZSPVTPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=CC(=O)NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.